molecular formula C19H18O4 B8453555 Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate CAS No. 87849-47-6

Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate

Cat. No. B8453555
Key on ui cas rn: 87849-47-6
M. Wt: 310.3 g/mol
InChI Key: CRZDLCZDADQQOD-UHFFFAOYSA-N
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Patent
US04564685

Procedure details

A mixture of 3-bromo-4'-methoxybenzophenone (Allen, Schumann, Day and Van Campen, J. Amer. Chem. Soc., 1958, 80, 591) (14.6 g), ethyl acrylate (25.3 g), palladium (II) acetate (100 mg), triphenylphosphine (225 mg) and triethylamine (2.65 g) in acetonitrile (20 mL) was heated in a stainless steel autoclave under a nitrogen atmosphere at 155° for 5 hours. After cooling, water was added and the precipitated solid was recrystallized from methanol to yielded ethyl 3-(4-methoxy benzoyl)cinnamate, m.p. 71°-71.5° (5.6 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6].[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[CH:19]=[CH2:20].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([C:4]2[CH:3]=[C:2]([CH:17]=[CH:16][CH:15]=2)[CH:20]=[CH:19][C:18]([O:22][CH2:23][CH3:24])=[O:21])=[O:6])=[CH:8][CH:9]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
BrC=1C=C(C(=O)C2=CC=C(C=C2)OC)C=CC1
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
225 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated solid was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=2C=C(C=CC(=O)OCC)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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